BenchChemオンラインストアへようこそ!

ML239

Breast Cancer Stem Cells Phenotypic Screening Selectivity Profiling

ML239 is an NIH-validated chemical probe for investigating breast cancer stem cell (CSC) biology and FADS2-related mechanisms. It offers 23-24 fold selectivity for CSC-like cells (HMLE_sh_Ecad, IC50 1.16 μM) over isogenic controls, enabling discrimination of CSC-specific pathways. This best-in-class acyl hydrazone is suitable as an HTS positive control.

Molecular Formula C13H10Cl3N3O2
Molecular Weight 346.6 g/mol
CAS No. 1378872-36-6
Cat. No. B591144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML239
CAS1378872-36-6
Synonyms(2E)-2-(1H-Pyrrol-2-ylmethylene)hydrazide 2-(2,4,6-trichlorophenoxy)-acetic Acid;  CID-49843203
Molecular FormulaC13H10Cl3N3O2
Molecular Weight346.6 g/mol
Structural Identifiers
SMILESC1=CNC(=C1)C=NNC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl
InChIInChI=1S/C13H10Cl3N3O2/c14-8-4-10(15)13(11(16)5-8)21-7-12(20)19-18-6-9-2-1-3-17-9/h1-6,17H,7H2,(H,19,20)/b18-6+
InChIKeyNVEDPFICKAIHKD-NGYBGAFCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

ML239 (1378872-36-6) Compound Profile: Acyl Hydrazone Class Breast Cancer Stem Cell Inhibitor


(E)-N'-((1H-Pyrrol-2-yl)methylene)-2-(2,4,6-trichlorophenoxy)acetohydrazide, cataloged under CAS 1378872-36-6 and widely referenced as ML239, is a synthetic small molecule belonging to the acyl hydrazone chemotype [1]. It was identified through a high-throughput phenotypic screen of over 300,000 compounds from the NIH Molecular Libraries Small Molecule Repository, specifically for selective lethality against breast cancer stem cell (CSC)-enriched populations [1][2]. ML239 is characterized by a pyrrole hydrazone moiety linked to a 2,4,6-trichlorophenoxyacetamide backbone, with a molecular weight of 346.6 g/mol and a calculated XLogP3 of 3.9, indicative of moderate lipophilicity [3].

Procurement Risk Assessment: Why ML239 (1378872-36-6) Cannot Be Interchanged with Generic Acyl Hydrazones or Other CSC Inhibitors


Within the acyl hydrazone class and the broader breast cancer stem cell (CSC) inhibitor landscape, structural variations yield highly divergent activity profiles that preclude functional equivalence [1]. The primary screen that yielded ML239 tested 53 structural analogues of the acyl hydrazone scaffold; compounds ranged in potency from 790 nM to completely inactive against the HMLE_sh_ECad CSC-like cell line [1]. This demonstrates that minor modifications to the hydrazone core or substituent patterns drastically alter both potency and selectivity. Furthermore, alternative CSC inhibitors such as salinomycin and cinnamide analogs exhibit distinct potency ranges, selectivity ratios, and mechanisms of action in the same model system [2][3]. Substituting ML239 with an unvalidated acyl hydrazone or a generic CSC inhibitor would introduce uncontrolled variables in experimental outcomes, compromising reproducibility and scientific validity.

ML239 (1378872-36-6) Differentiated Evidence: Quantitative Comparison Against Key Comparators


Selectivity Ratio: ML239 Exhibits >23-Fold Discrimination Between CSC-Like and Isogenic Control Cells

ML239 demonstrates a >23-fold selectivity for the breast CSC-like cell line HMLE_sh_ECad relative to the isogenic control line HMLE_sh_GFP [1]. This quantitative selectivity threshold was established as a benchmark during the NIH Molecular Libraries Probe production campaign and distinguishes ML239 from other acyl hydrazone analogues that failed to achieve comparable discrimination [1][2].

Breast Cancer Stem Cells Phenotypic Screening Selectivity Profiling

Potency Against HMLE_sh_ECad CSC-Like Cells: ML239 IC50 = 1.18 μM Compared to Analogue Series Range

ML239 inhibits HMLE_sh_ECad CSC-like cell growth with an IC50 of 1.18 μM, placing it among the most potent compounds within the 53-analogue series where potencies ranged from 790 nM to completely inactive [1]. While the most potent analogue reached 790 nM, ML239 was selected as the probe compound based on the combined profile of potency, selectivity, and synthetic tractability [1][2].

Cytotoxicity Assay Cancer Stem Cells IC50 Determination

Cross-Line Activity: ML239 Toxicity Extends to HMLE_shTwist and MDA-MB-231 Cells

ML239 exhibits potent toxicity beyond the primary screening model, demonstrating activity against a second CSC-like line (HMLE_shTwist) and the triple-negative breast carcinoma cell line MDA-MB-231 [1]. For MDA-MB-231 cells, ML239 displays an IC50 of 2.81 μM . This contrasts with salinomycin, which requires substantially higher concentrations (IC50 ~24–90 μM) to achieve comparable effects in breast CSC models .

EMT Models Triple-Negative Breast Cancer Cross-Reactivity

Mechanistic Distinction: ML239 Acts via FADS2 Activation, Not Direct Cytotoxicity

Transcriptional profiling and gene expression correlation studies revealed that ML239 sensitivity is highly correlated with high basal expression of FADS2, encoding delta-6 fatty acid desaturase [1]. Functional validation demonstrated that both FADS2 knockdown and co-treatment with the FADS2 inhibitor SC-26196 reduced ML239 cytotoxicity, confirming that ML239 acts through FADS2 activation rather than direct target inhibition [1]. This mechanism is distinct from salinomycin (cation ionophore affecting Golgi function) and bozepinib (multi-kinase inhibitor) [2][3].

Mechanism of Action Lipid Metabolism FADS2

Validated Application Scenarios for ML239 (1378872-36-6) Based on Quantitative Evidence


Selective Elimination of Breast Cancer Stem Cell-Enriched Populations in vitro

ML239 is the validated chemical probe of choice for experiments requiring selective cytotoxicity against breast CSC-like cells (HMLE_sh_ECad) while sparing isogenic normal epithelial controls. Its >23-fold selectivity ratio provides a robust assay window for identifying and validating CSC-specific pathways [1][2].

Investigating Epithelial-to-Mesenchymal Transition (EMT) and CSC Plasticity

ML239's demonstrated toxicity against both HMLE_sh_ECad (E-cadherin knockdown) and HMLE_shTwist (Twist overexpression) EMT models makes it a valuable tool for studying CSC plasticity and EMT-driven therapeutic resistance [1].

Functional Studies of FADS2-Mediated Lipid Metabolism in Cancer

Given the established mechanism of FADS2 activation, ML239 serves as a unique chemical probe for dissecting the role of fatty acid desaturation in CSC maintenance and drug sensitivity [3]. It is particularly suitable for studies combining genetic (FADS2 knockdown) and pharmacological (SC-26196) modulation.

Comparative Profiling Against Standard-of-Care and Other CSC Inhibitors

ML239's distinct mechanism (FADS2 activation) and potency profile (IC50 1.18–2.81 μM) against MDA-MB-231 cells position it as a comparator compound for benchmarking novel CSC inhibitors and for combination studies with conventional chemotherapeutics [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for ML239

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.